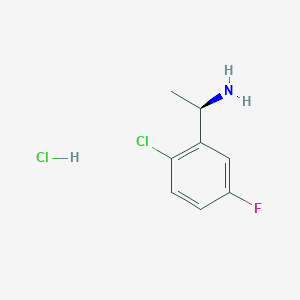

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride

Beschreibung

BenchChem offers high-quality (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1217456-32-0 |

|---|---|

Molekularformel |

C8H9ClFN |

Molekulargewicht |

173.61 g/mol |

IUPAC-Name |

(1R)-1-(2-chloro-5-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |

InChI-Schlüssel |

QCOOJFVYFYLDCA-RXMQYKEDSA-N |

SMILES |

CC(C1=C(C=CC(=C1)F)Cl)N.Cl |

Isomerische SMILES |

C[C@H](C1=C(C=CC(=C1)F)Cl)N |

Kanonische SMILES |

CC(C1=C(C=CC(=C1)F)Cl)N |

Herkunft des Produkts |

United States |

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Executive Summary

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in pharmaceutical development. As a halogenated phenylethylamine derivative, it serves as a crucial building block for synthesizing more complex active pharmaceutical ingredients (APIs). The precise stereochemistry at the alpha-carbon, combined with the electronic effects of the chloro and fluoro substituents on the phenyl ring, makes its characterization both critical and challenging. This guide provides an in-depth analysis of its core physicochemical properties and outlines robust, field-proven methodologies for its analytical characterization. The protocols and insights herein are designed for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this compound for applications in synthesis, quality control, and formulation.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is defined by its specific molecular structure, stereochemistry, and salt form.

The structure features a benzene ring substituted with a chlorine atom at position 2 and a fluorine atom at position 5. The ethylamine side chain at position 1 contains a stereogenic center with the (R)-configuration. As a hydrochloride salt, the amine group is protonated, enhancing its polarity and aqueous solubility.

Caption: Chemical structure of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride.

Table 1: Core Chemical Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1217456-32-0 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₂FN | [3] |

| Molecular Weight | 210.08 g/mol | [3][4] |

| SMILES | CC1=C(Cl)C=CC(F)=C1.[H]Cl | [2][5] |

| Free Base Formula | C₈H₉ClFN | [1][2][6] |

| Free Base MW | 173.62 g/mol |[1][2][6] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Significance & Rationale |

|---|---|---|

| Appearance | White to off-white solid/powder. | A key qualitative check for purity; deviations may indicate impurities or degradation.[7][8] |

| pKa (Predicted) | 8.41 ± 0.10 | This predicted value for a close analog suggests the amine is protonated at physiological pH, impacting solubility and receptor binding.[9][10] |

| Solubility | Expected to be soluble in water, methanol, and other polar solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base, which is critical for formulation and analytical method development. |

| Melting Point | Not publicly available. Determined experimentally. | A sharp melting point is a classic indicator of high purity. It is typically determined via Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus. |

| Storage | Store at 2-8°C, keep dry and cool. | Recommended to prevent degradation and maintain stability over time.[7][9][10] |

Acidity and pKa: A Predictive Insight

Causality: This pKa value indicates that the compound will be predominantly in its protonated, charged form at physiological pH (~7.4). This has profound implications:

-

Solubility: The charged form is significantly more soluble in aqueous media than the neutral free base.

-

Biological Interaction: The charge state influences how the molecule interacts with biological targets and membranes.

-

Analytical Separation: The pH of the mobile phase in reverse-phase HPLC will control the retention time; at pH values well below the pKa, the compound will be more polar and elute earlier.

Analytical Characterization Methodologies

A self-validating analytical workflow is essential to ensure the identity, purity, and stereochemical integrity of the material. The following sections detail field-proven protocols for comprehensive characterization.

Chromatographic Analysis: Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for analyzing chiral amines.[11] The primary challenge is to resolve the target (R)-enantiomer from its (S)-counterpart and any other impurities.

Expertise & Experience: Direct chiral separation using Chiral Stationary Phases (CSPs) is the most efficient and widely accepted approach, superseding older, more cumbersome indirect methods that required derivatization.[12] For primary amines like this one, two main classes of CSPs have proven highly effective:

-

Polysaccharide-Based CSPs: Columns like Chiralpak® and Lux® are coated with cellulose or amylose derivatives. These phases separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and steric interactions. A basic additive (e.g., diethylamine) is often required in the mobile phase to suppress undesirable interactions between the basic analyte and the stationary phase.[13]

-

Crown Ether-Based CSPs: These are particularly powerful for primary amines.[14] The separation mechanism involves the formation of a host-guest complex between the crown ether and the protonated primary amine. This requires an acidic mobile phase (e.g., with trifluoroacetic acid) to ensure the amine is in its cationic form. SFC with these columns is a modern, high-throughput alternative.[14]

Caption: Workflow for Chiral HPLC/SFC Method Development.

Protocol 1: Chiral HPLC Method Development

-

Objective: To develop a stability-indicating HPLC method capable of separating the (R)- and (S)-enantiomers and detecting process-related impurities.

-

Instrumentation: HPLC or UHPLC system with a UV/DAD detector.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in methanol or mobile phase to a final concentration of ~1.0 mg/mL.

-

Prepare a racemic standard (if available) and an enantiomerically pure standard for peak identification.

-

-

Chromatographic Conditions (Screening Phase):

-

Column: Start with a polysaccharide-based CSP (e.g., Lux Cellulose-1, 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: 220 nm or 254 nm.

-

Column Temperature: 25 °C.

-

-

Optimization:

-

If separation is not achieved, systematically vary the ratio of isopropanol (5-30%).

-

Evaluate other alcohol modifiers like ethanol.

-

If peak shape is poor, adjust the concentration of the basic additive.

-

-

Validation (Self-Validating System):

-

Specificity: Inject a placebo, the (R)-enantiomer, and the racemic mixture to confirm the retention times and ensure no interference.

-

Linearity: Prepare a series of solutions (e.g., 5-150 µg/mL) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 demonstrates linearity.

-

Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. Recoveries should be within 98.0-102.0%.

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2.0%.

-

Structural Confirmation: NMR and Mass Spectrometry

While chromatography confirms purity and chirality, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are required to unequivocally confirm the molecular structure and weight.

Protocol 2: NMR Spectroscopic Analysis

-

Objective: To verify the chemical structure and proton/carbon framework.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, containing TMS as an internal standard.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (e.g., COSY, HSQC).

-

Expected ¹H NMR Signals (Interpretive Rationale):

-

Aromatic Region (~7.0-8.0 ppm): Three protons on the phenyl ring will appear as complex multiplets due to H-H and H-F coupling.

-

Methine Proton (-CH-, ~4.5 ppm): A quartet, due to coupling with the three methyl protons.

-

Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.

-

Methyl Protons (-CH₃, ~1.6 ppm): A doublet, due to coupling with the single methine proton.

-

Protocol 3: Mass Spectrometry Verification

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

-

Methodology:

-

Inject a dilute solution of the sample (~10 µg/mL in methanol) into the LC-MS.

-

Acquire data in positive ion mode (ESI+).

-

-

Expected Result (Trustworthiness Check): The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺. For C₈H₉ClFN, the expected monoisotopic mass is 173.04.[9] The analysis should yield a high-resolution mass measurement consistent with this value, confirming the elemental composition.

Conclusion

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a well-defined chiral intermediate whose properties are dictated by its stereochemistry, salt form, and aromatic substitution pattern. A thorough understanding and application of the analytical methodologies detailed in this guide—particularly chiral HPLC/SFC for enantiomeric purity and NMR/MS for structural identity—are paramount for its effective use in a research and development setting. The provided protocols establish a framework for a robust, self-validating quality control system, ensuring the material meets the stringent requirements of pharmaceutical science.

References

-

(R)-1-(2-Chloro-5-fluorophenyl)ethanaMine hydrochloride. NextSDS. [Link]

-

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride | 1217456-32-0. Appchem. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1332593-91-5. Appchem. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]

-

Chiral Drug Separation. WVU School of Medicine. [Link]

-

1-(2-chloro-5-fluorophenyl)ethan-1-amine | 1270439-83-2. Appchem. [Link]

- High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. EPA. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

-

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. PubChem. [Link]

-

Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. PMC. [Link]

-

Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. ResearchGate. [Link]

Sources

- 1. (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. appchemical.com [appchemical.com]

- 4. 2203194-97-0 | 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride - AiFChem [aifchem.com]

- 5. 1391448-49-9|(R)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. appchemical.com [appchemical.com]

- 7. 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1955523-20-2 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. wap.guidechem.com [wap.guidechem.com]

- 11. mdpi.com [mdpi.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

Navigating the Structural Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral compound (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 1217456-32-0). Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a high-quality predicted dataset. This information is contextualized with a detailed explanation of the underlying principles of NMR spectroscopy and the structural factors influencing the spectral features of this compound. The guide also includes a standardized experimental protocol for acquiring high-quality NMR data for similar small organic molecules, ensuring scientific integrity and reproducibility.

Introduction: The Significance of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride and the Role of NMR

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a valuable building block in medicinal chemistry and drug development. Its stereochemistry and the electronic effects of its halogenated phenyl ring make it a key intermediate for the synthesis of complex molecular targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral compound like (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride, NMR is crucial for confirming its identity, purity, and stereochemical integrity.

This guide is designed to serve as a practical resource for researchers, providing a detailed breakdown of the expected ¹H and ¹³C NMR spectra, aiding in the analysis of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Disclaimer: The following ¹H and ¹³C NMR spectral data are predicted based on established NMR prediction algorithms and analysis of structurally similar compounds. Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is expected to exhibit distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the deshielding effect of the aromatic ring.

Table 1: Predicted ¹H NMR Data for (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH₃⁺ | 8.5 - 9.5 | br s | - | 3H |

| Ar-H (H-6) | ~7.6 | dd | J ≈ 9.0, 3.0 | 1H |

| Ar-H (H-3) | ~7.5 | dd | J ≈ 9.0, 5.0 | 1H |

| Ar-H (H-4) | ~7.3 | ddd | J ≈ 9.0, 9.0, 3.0 | 1H |

| CH | ~4.5 | q | J ≈ 7.0 | 1H |

| CH₃ | ~1.6 | d | J ≈ 7.0 | 3H |

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the chlorine (H-3) and the proton ortho to the fluorine (H-6) will likely be the most downfield.

-

Methine Proton (CH): The proton on the chiral center is expected to be a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons (CH₃): These protons will appear as a doublet due to coupling with the methine proton.

-

Amine Protons (NH₃⁺): In the hydrochloride salt, the amine group will be protonated. These protons typically appear as a broad singlet and may exchange with residual water in the solvent, which can affect their chemical shift and multiplicity.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the electronegative chlorine and fluorine substituents, with the carbon directly attached to fluorine exhibiting a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (C-5) | ~160 (d, ¹JCF ≈ 245 Hz) |

| C-Cl (C-2) | ~135 |

| C-1 | ~138 |

| C-6 | ~118 (d, ²JCF ≈ 25 Hz) |

| C-3 | ~130 |

| C-4 | ~115 (d, ²JCF ≈ 20 Hz) |

| CH | ~50 |

| CH₃ | ~20 |

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of reliable and high-resolution NMR data, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts.

-

Concentration: Prepare a solution of approximately 5-10 mg of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride in 0.6-0.7 mL of the deuterated solvent.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is critical for high resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2 seconds is generally adequate.

-

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of the compound and the general workflow for NMR analysis.

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride. While based on predicted data, the information presented offers valuable insights for researchers working with this compound, facilitating its identification and characterization. The detailed experimental protocol further ensures that high-quality, reproducible NMR data can be obtained. As with any analytical technique, a combination of spectroscopic methods should be employed for complete structural verification.

References

-

CAS No. 1217456-32-0 for (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride. This information is widely available from chemical suppliers such as Appchem ([Link]).

- General Principles of NMR Spectroscopy. For a comprehensive understanding of NMR, refer to standard organic chemistry textbooks or specialized spectroscopy resources such as "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.

- NMR Prediction Software. Several software packages are available for predicting NMR spectra, including those from ACD/Labs and ChemDraw. These tools utilize extensive databases and algorithms to estimate chemical shifts and coupling constants.

Solubility Profile and Thermodynamic Solvation of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride in Organic Solvents

Executive Summary

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. To enhance its chemical stability, handling properties, and crystallinity, this primary amine is typically isolated and utilized as a hydrochloride (HCl) salt[2]. For process chemists and drug development professionals, understanding the solubility profile of this HCl salt in various organic solvents is paramount. It directly dictates the parameters for downstream operations, including reaction solvent selection, liquid-liquid extraction, and crystallization engineering.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine HCl, presents a predictive solubility profile across solvent classes, and establishes a self-validating experimental protocol for rigorous thermodynamic solubility determination.

Physicochemical Properties & Solvation Thermodynamics

The solubility of an organic salt is fundamentally governed by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the surrounding medium[3].

Because (R)-1-(2-Chloro-5-fluorophenyl)ethanamine HCl possesses a highly stable ionic lattice driven by electrostatic interactions between the protonated amine and the chloride counterion, the energy required to disrupt this lattice (ΔH > 0) is substantial[2]. For dissolution to occur spontaneously (ΔG < 0), the solvent must provide sufficient exothermic stabilization through ion-dipole interactions and hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents excel at dissolving HCl salts because they act as both hydrogen-bond donors and acceptors. They effectively solvate the chloride anion via hydrogen bonding while stabilizing the protonated chiral amine through strong dipole interactions[4].

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): While these solvents possess high dielectric constants and can solvate the organic cation, their inability to act as hydrogen-bond donors leaves the chloride anion poorly solvated, resulting in a steep drop in overall solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lacking both a significant dipole moment and hydrogen-bonding capacity, these solvents cannot overcome the lattice energy barrier, rendering the salt virtually insoluble.

Thermodynamic pathway of hydrochloride salt solvation in polar organic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical principles of halogenated phenylethylamine derivatives, the following table summarizes the representative thermodynamic solubility profile of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine HCl at 25°C. This data serves as a foundational guide for solvent screening in process chemistry.

| Solvent Category | Organic Solvent | Dielectric Constant (ε) | Representative Solubility (mg/mL at 25°C) | Dominant Solvation Mechanism |

| Polar Protic | Methanol | 32.7 | > 100.0 | Strong H-bonding with both cation and anion. |

| Polar Protic | Ethanol | 24.5 | 35.0 - 50.0 | Moderate H-bonding; lower polarity than methanol. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 15.0 - 25.0 | Strong cation solvation; weak anion solvation. |

| Polar Aprotic | Acetonitrile | 37.5 | 2.0 - 5.0 | Dipole-dipole interactions; poor H-bonding capacity. |

| Polar Aprotic | Ethyl Acetate | 6.0 | < 1.0 | Weak polarity; insufficient to break ionic lattice. |

| Non-Polar | Toluene | 2.4 | < 0.1 | Inability to disrupt ionic lattice; negligible interaction. |

| Non-Polar | n-Hexane | 1.9 | < 0.01 | Complete lack of polar interactions. |

Experimental Methodology: A Self-Validating Protocol

Kinetic solubility (visual dissolution) is insufficient for process engineering. A rigorous thermodynamic equilibrium approach—specifically the shake-flask method—must be employed[5][6].

To ensure the highest degree of trustworthiness, the protocol below is designed as a self-validating system . It not only quantifies the dissolved API but explicitly verifies that the undissolved solid has not undergone a solvent-mediated phase transition (SMPT), such as disproportionation into the free base or the formation of a novel solvate[6]. If the solid form changes during equilibration, the measured solubility corresponds to the new phase, invalidating the data for the original HCl salt[7].

Step-by-Step Workflow

Phase 1: Solid Addition & Suspension Generation

-

Accurately weigh an excess amount of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine HCl (e.g., 200 mg) into a 5 mL borosilicate glass vial.

-

Add 2.0 mL of the target organic solvent. Ensure a visible suspension remains; if the solid dissolves completely, add more API until saturation is visually confirmed.

Phase 2: Thermodynamic Equilibration 3. Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the solubility reading. 4. Place the vial in a thermomixer or orbital shaker set to a strictly controlled temperature (25.0 ± 0.1 °C). 5. Agitate at 500 RPM for a minimum of 24 to 72 hours. Causality: This extended timeframe is critical to guarantee that thermodynamic equilibrium is reached and to allow any slow-forming solvent-mediated phase transitions to fully manifest[3][6].

Phase 3: Phase Separation 6. Remove the vial and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. 7. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: Low-binding PTFE must be used to prevent the adsorption of the lipophilic halogenated aromatic moiety onto the filter matrix, which would result in a false-low concentration reading[6].

Phase 4: Quantification & Solid-State Validation (Self-Validation) 8. Supernatant Analysis: Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine using a validated HPLC-UV method. 9. Solid-State Verification: Recover the wet solid pellet from Step 6. Gently dry it under a vacuum at room temperature. Analyze the recovered solid using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Compare the diffractogram and melting endotherm to the reference standard of the starting HCl salt. If the patterns match, the solubility value is validated.

Workflow for thermodynamic solubility determination and solid-state validation.

Process Implications & Conclusion

The solubility profile of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine HCl dictates its handling across the manufacturing lifecycle. Because it exhibits high solubility in polar protic solvents (methanol) and near-zero solubility in non-polar solvents (toluene, hexane), process chemists can leverage solvent-antisolvent crystallization techniques[3]. By dissolving the intermediate in a minimal volume of methanol and slowly titrating in toluene as an antisolvent, one can force the controlled precipitation of highly pure, highly crystalline HCl salt, effectively purging organic impurities that remain soluble in the mixed solvent system.

By strictly adhering to the self-validating thermodynamic protocols outlined above, development teams can ensure their solubility data is robust, reproducible, and directly scalable from the bench to the pilot plant.

Sources

- 1. nextsds.com [nextsds.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. raytor.com [raytor.com]

- 7. (PDF) Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts [academia.edu]

Structural Analysis and X-Ray Crystallography of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Executive Summary

The compound (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS: 1217456-32-0)[1] is a highly functionalized chiral amine salt. Chiral phenylethylamine derivatives serve as critical resolving agents, asymmetric catalysts, and foundational building blocks in the design of active pharmaceutical ingredients (APIs). In drug development, confirming the absolute configuration of a chiral center is a strict regulatory requirement.

This technical guide provides an in-depth, self-validating methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) data collection, and structural refinement of this compound. By leveraging anomalous dispersion and modern crystallographic software, researchers can unequivocally assign the (R)-configuration while mapping the complex intermolecular hydrogen and halogen bonding networks that dictate its solid-state properties.

Chemical Context & Molecular Architecture

The structural uniqueness of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride stems from its specific substitution pattern:

-

Steric and Electronic Effects : The ortho-chloro substitution forces the ethylamine side chain out of the phenyl ring plane due to steric hindrance, restricting bond rotation and locking the molecule into specific stable conformers. The meta-fluoro group exerts a strong inductive electron-withdrawing effect, modulating the basicity of the amine and the polarizability of the aromatic π -system.

-

Salt Formation : As a hydrochloride salt, the primary amine is protonated ( -NH3+ ). This transforms the molecule from a volatile, potentially unstable free base into a highly crystalline solid. The protonated amine acts as a powerful trifurcated hydrogen-bond donor, while the chloride ion ( Cl− ) acts as an omnidirectional hydrogen-bond acceptor.

Crystallization Methodology

To obtain diffraction-quality single crystals (typically 0.1 – 0.3 mm in all dimensions), the crystallization environment must promote slow nucleation at low supersaturation.

Causality of Solvent Selection

Amine hydrochlorides are highly soluble in polar protic solvents (e.g., methanol, ethanol) but insoluble in anti-solvents like diethyl ether or hexanes. We employ a vapor diffusion technique. Slow diffusion of the anti-solvent into the solvent gradually lowers the dielectric constant of the medium. This gradual desolvation prevents rapid precipitation (which yields amorphous powders) and allows the molecules to order themselves into a thermodynamically stable crystal lattice.

Step-by-Step Protocol

-

Dissolution : Dissolve 20 mg of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride in 0.5 mL of high-purity methanol in a 2 mL inner glass vial.

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove dust or heterogeneous nucleation sites.

-

Chamber Setup : Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the anti-solvent).

-

Diffusion : Seal the outer 20 mL vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

-

Harvesting : After 3–7 days, colorless, block-like crystals will form. Harvest the crystals directly into a protective perfluoropolyether cryo-oil to prevent solvent loss and atmospheric degradation.

Caption: Step-by-step workflow from crystallization to structural validation.

X-Ray Diffraction Experimental Protocol

Data Collection Parameters

-

Temperature (100 K) : The crystal is flash-cooled to 100 K using an open-flow nitrogen cryostat. Causality : Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots, increases the intensity of high-angle reflections, and allows for the accurate modeling of light atoms (like hydrogen).

-

Radiation Source (Cu K α , λ=1.54184 Å) : Causality : While Mo K α is standard for heavy-metal complexes, Cu K α radiation is strictly required here. The anomalous scattering signal ( f′′ ) of the chlorine atom is significantly stronger at the Cu K α wavelength. This strong anomalous signal is the physical basis for differentiating the (R) and (S) enantiomers via the Flack parameter[2].

Data Reduction and Refinement

Data integration and empirical absorption corrections are performed using the diffractometer's native software. The structure is then solved and refined using the Olex2 graphical interface[3][4], which acts as a powerful wrapper for the SHELXL refinement engine[5][6].

Refinement Logic :

-

Full-Matrix Least-Squares on F2 : SHELXL refines the model against the square of the structure factors ( F2 ). Causality : Refining on F2 rather than F allows the inclusion of all reflections, including weak or negative intensities, which prevents statistical bias and yields a more accurate structural model[6].

-

Hydrogen Atom Treatment : Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. Nitrogen-bound hydrogens (on the -NH3+ group) are ideally located from the difference Fourier map and refined freely or with distance restraints (DFIX) to accurately map the hydrogen-bonding network.

Structural Analysis & Crystallographic Data

Expected Crystallographic Parameters

Because the compound is enantiomerically pure, it must crystallize in a Sohncke space group (a space group lacking inversion centers or mirror planes). For chiral organic salts, the orthorhombic P212121 or monoclinic P21 space groups are overwhelmingly the most common.

Table 1: Theoretical/Expected Crystallographic Data Summary

| Parameter | Value / Description |

| Chemical Formula | C 8 H 10 Cl 2 FN |

| Formula Weight | 210.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Temperature | 100(2) K |

| Radiation | Cu K α ( λ=1.54184 Å) |

| Z (Molecules per unit cell) | 4 |

| Refinement Method | Full-matrix least-squares on F2 |

| Absolute Structure Parameter (Flack) | ~0.00(2) |

Intermolecular Interaction Networks

The solid-state architecture is governed by a hierarchy of non-covalent interactions:

-

Primary Hydrogen Bonding : The -NH3+ group acts as a triple hydrogen-bond donor. It forms strong charge-assisted N-H⋯Cl− hydrogen bonds with adjacent chloride counterions. This typically results in infinite 1D zig-zag chains or 2D corrugated sheets propagating through the crystal lattice.

-

Halogen Bonding : The ortho-chlorine atom features a region of positive electrostatic potential (the σ -hole) along the extension of the C-Cl covalent bond. This σ -hole can interact with the electron-rich chloride counterion, forming a C-Cl⋯Cl− halogen bond that cross-links the hydrogen-bonded chains.

-

Weak Interactions : The meta-fluorine atom may participate in weak C-H⋯F interactions, further stabilizing the 3D packing.

Caption: Node-edge representation of the hierarchy of intermolecular interactions in the crystal lattice.

Absolute Configuration Determination (The Flack Parameter)

In drug development, the absolute configuration of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine must be proven beyond a reasonable doubt. This is achieved via the Flack Parameter ( x ) , introduced by H. D. Flack[2][7].

Because atomic scattering factors possess an imaginary component due to anomalous dispersion, Friedel's Law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ) is broken[2]. The Flack parameter exploits this difference in intensities between Friedel pairs to determine the absolute structure.

The parameter is calculated during SHELXL refinement using the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2Interpretation of the Flack Parameter:

-

x≈0 (with standard uncertainty <0.04 ) : The absolute configuration of the model (the R-enantiomer) is definitively correct[7].

-

x≈1 : The true structure is the inverted S-enantiomer. The model coordinates must be inverted.

-

x≈0.5 : The crystal is a macroscopic racemic twin (a 50:50 mixture of R and S domains).

By utilizing Cu K α radiation, the anomalous dispersion of the two chlorine atoms (one covalent, one ionic) in the asymmetric unit provides an overwhelmingly strong signal, ensuring the standard uncertainty of the Flack parameter will be well below the 0.04 threshold required for absolute certainty.

Conclusion

The rigorous structural characterization of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride relies on a carefully orchestrated sequence of chemical and physical techniques. Vapor diffusion crystallization isolates the stable conformer, while low-temperature Cu K α X-ray diffraction provides the necessary anomalous scattering data. Through full-matrix least-squares refinement in SHELXL and Olex2, researchers can map the critical N-H⋯Cl− hydrogen bonding networks and definitively validate the (R)-absolute configuration via the Flack parameter, satisfying stringent analytical requirements for downstream pharmaceutical applications.

References

-

Wikipedia Contributors. "Flack parameter." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Parsons, S. "Howard Flack and the Flack Parameter." MDPI, 2020. Available at:[Link]

-

Flack, H. D., & Bernardinelli, G. "The use of X-ray crystallography to determine absolute configuration." Chirality, 2008. Available at:[Link]

-

Müller, P. "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford Academic, 2006. Available at: [Link]

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. Available at:[Link]

-

Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. Available at:[Link]

-

OlexSys Ltd. "Olex2: Crystallography at your fingertip!" OlexSys. Available at: [Link]

Sources

- 1. (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride [cymitquimica.com]

- 2. Flack parameter - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Overview | OlexSys [olexsys.org]

- 5. academic.oup.com [academic.oup.com]

- 6. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: Safety Data Sheet (SDS) & Toxicological Profiling of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride

Introduction & Chemical Identity

As a Senior Application Scientist in early-phase drug development, I frequently oversee the scale-up and safety profiling of specialized chiral building blocks. (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS: 1217456-32-0) is a highly specific synthetic intermediate. Its unique substitution pattern—a chlorine atom at the ortho position and a fluorine atom at the meta position—confers distinct stereoelectronic properties that are highly desirable for designing potent active pharmaceutical ingredients (APIs).

However, these exact structural advantages necessitate rigorous safety protocols. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with mechanistic toxicological insights to provide a comprehensive, field-proven framework for handling this compound safely.

Physicochemical Properties

Before addressing biological hazards, we must understand the molecule's physical nature. The hydrochloride salt form drastically improves aqueous solubility compared to the free base, which directly alters its exposure routes and environmental mobility[1].

Table 1: Physicochemical Parameters of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine

| Parameter | Value (Hydrochloride Salt) | Value (Free Base) |

| CAS Number | 1217456-32-0 | N/A |

| Molecular Formula | C8H10Cl2FN | C8H9ClFN |

| Molecular Weight | 210.08 g/mol | 173.62 g/mol |

| Topological Polar Surface Area | ~26.02 Ų | 26.02 Ų |

| XLogP3-AA | N/A | 1.9 |

| Hydrogen Bond Donors | 3 (including HCl) | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 1 | 1 |

Data derived from established chemical databases [1].

Hazard Identification & Mechanistic Toxicology

Standard SDS classifications for halogenated phenylethylamine derivatives typically include Acute Oral Toxicity (Category 4) and Skin/Eye Irritation (Category 2) [2]. However, simply listing hazards without understanding the underlying causality is insufficient for advanced laboratory research.

The Causality of Halogenated Toxicity: The acute toxic effects of phenylethylamine (PEA) are significantly amplified by aromatic ring halogenation [3]. The presence of electronegative halogens (fluorine and chlorine) increases the lipophilicity of the molecule, facilitating rapid penetration across cellular lipid bilayers and the blood-brain barrier.

Once intracellular, these derivatives can overstimulate trace amine-associated receptors (TAARs) and adrenergic receptors. Furthermore, unlike the parent PEA which is rapidly degraded by monoamine oxidase (MAO), steric hindrance from the ortho-chloro substitution alters the enzymatic degradation rate. This leads to a prolonged intracellular half-life, the potential formation of reactive intermediates, and subsequent oxidative stress[[“]].

Toxicological Pathway Visualization

To conceptualize the hazard, I have mapped the cellular response to halogenated phenylethylamine exposure using the established biochemical pathways.

Cellular toxicity and receptor activation pathways of halogenated phenylethylamines.

Experimental Workflows: Safe Handling & Toxicity Assessment

To ensure both operator safety and data integrity, I employ a self-validating protocol for handling and testing this compound. A self-validating system means that every step contains an internal check—if a step fails, the protocol halts, preventing downstream errors or accidental exposure.

Protocol 1: Gravimetric Dispensing and Reconstitution

-

Preparation: Conduct all weighing inside a Class II Type B2 biological safety cabinet or a dedicated powder containment hood.

-

Causality: The hydrochloride salt can form fine, respirable dust. B2 cabinets provide 100% exhaust, preventing the recirculation of toxic particulates into the lab environment.

-

-

Gravimetric Validation: Use an analytical balance equipped with an anti-static bar. Weigh 10.0 mg of the compound into a pre-tared, amber glass vial.

-

Validation Check: Re-weigh the empty spatula; any residual mass indicates static cling, requiring recalibration of the anti-static device before proceeding.

-

-

Reconstitution: Add 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mg/mL stock.

-

Causality: DMSO ensures complete dissolution of the crystalline lattice before aqueous dilution, preventing micro-precipitates that would skew downstream toxicity data.

-

-

Verification: Sonicate for 5 minutes.

-

Validation Check: The solution must be optically clear. If turbidity persists, the salt may have degraded or absorbed ambient moisture, and the batch must be quarantined.

-

Protocol 2: In Vitro Cytotoxicity Screening (Self-Validating MTT Assay)

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Dosing: Treat cells with a serial dilution of the compound (1 µM to 1000 µM).

-

Validation Check: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 100 µM Chlorpromazine). If the positive control fails to induce >80% cell death, the assay is discarded due to compromised baseline cell health.

-

-

Incubation & Readout: After 48 hours, add MTT reagent. The mitochondrial reductases in viable cells will convert the yellow tetrazolium to purple formazan.

-

Quantification: Solubilize the formazan crystals and read absorbance at 570 nm to calculate the IC₅₀.

Environmental Fate & Disposal

Halogenated amines are notoriously persistent in the environment and must never be discharged into municipal wastewater[2].

-

Aqueous Waste: Collect all aqueous washings in dedicated halogenated organic waste carboys.

-

Solid Waste: Contaminated PPE, spatulas, and empty vials must be incinerated at high temperatures (>1000°C).

-

Causality: High-temperature incineration is required to ensure the complete cleavage of the robust carbon-halogen bonds, preventing the formation of highly toxic environmental pollutants like dioxins or furans.

-

References

-

Mosnaim, A. D., et al. (2020) Title: β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Source: Drug and Chemical Toxicology URL:[Link]

Sources

Technical Whitepaper: Synthesis and Application of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride (CAS: 1217456-32-0)

Executive Summary

In modern drug discovery, enantiopure benzylic amines are indispensable structural motifs, frequently serving as the core pharmacophores in kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and central nervous system (CNS) therapeutics. (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS Registry Number: 1217456-32-0) is a highly specialized, halogenated chiral building block[1]. The strategic placement of the ortho-chloro and meta-fluoro substituents on the phenyl ring significantly modulates the molecule's lipophilicity (logP) and metabolic stability, while the strict (R)-stereocenter dictates precise spatial alignment within target protein binding pockets.

This technical guide provides an in-depth analysis of the physicochemical properties of this compound and details two self-validating, field-proven synthetic workflows for its preparation: biocatalytic asymmetric transamination and diastereoselective chemical amination via Ellman’s auxiliary.

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for downstream formulation and reaction planning. The compound is commercially supplied and stored as a hydrochloride salt rather than a free base[2].

Causality for Salt Formation: Primary benzylic amines are highly susceptible to atmospheric oxidation and can react with ambient CO₂ to form carbamates. Conversion to the hydrochloride salt protonates the amine, neutralizing its nucleophilicity, drastically increasing its shelf-life, and rendering it highly crystalline for easy purification[3].

Table 1: Quantitative Physicochemical Specifications

| Property | Value / Specification |

| Chemical Name | (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride |

| CAS Registry Number | 1217456-32-0 |

| Molecular Formula (Salt) | C₈H₁₀Cl₂FN |

| Molecular Formula (Free Base) | C₈H₉ClFN |

| Molecular Weight (Salt) | 210.07 g/mol |

| Molecular Weight (Free Base) | 173.61 g/mol |

| Typical Commercial Purity | ≥ 98.0% (ee > 99%) |

| Stereocenter Configuration | (R)-enantiomer |

(Data aggregated from authoritative chemical registries and supplier specifications[1][2][3].)

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, selecting the correct synthetic route depends on scale, available infrastructure, and required enantiomeric excess (ee). Below are two highly robust methodologies for synthesizing (R)-1-(2-Chloro-5-fluorophenyl)ethanamine.

Approach A: Biocatalytic Asymmetric Transamination

Biocatalysis has emerged as the most sustainable and highly enantioselective method for chiral amine synthesis. This approach utilizes an (R)-selective ω -transaminase to convert the prochiral ketone, 1-(2-chloro-5-fluorophenyl)ethan-1-one, directly into the target amine[4][5].

Caption: Biocatalytic asymmetric transamination pathway utilizing an (R)-selective ω-transaminase.

Protocol 1: Step-by-Step Transamination Workflow

Mechanistic Causality: The reaction requires Pyridoxal 5'-phosphate (PLP) as a cofactor, which acts as an electron sink and amine shuttle via a Schiff base intermediate[4]. Because transamination is an equilibrium process, we use isopropylamine in a massive molar excess (5 to 10 equivalents). According to Le Chatelier’s principle, this drives the equilibrium forward. Furthermore, DMSO (10-15% v/v) is utilized as a co-solvent to solubilize the highly lipophilic halogenated ketone in the aqueous buffer[5].

-

Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer and adjust the pH to 8.0.

-

Cofactor & Donor Loading: Dissolve PLP to a final concentration of 1.0 mM. Add isopropylamine (amine donor) to achieve a final concentration of 1.0 M.

-

Enzyme Addition: Introduce the immobilized (R)-selective ω -transaminase (approx. 10% w/w relative to the substrate). Note: Immobilization allows for simple downstream recovery via filtration[5].

-

Substrate Introduction: Dissolve 1.0 g of 1-(2-chloro-5-fluorophenyl)ethan-1-one in 5 mL of DMSO. Add this solution dropwise to the buffered enzyme mixture to prevent localized enzyme precipitation.

-

Incubation: Seal the vessel and incubate in an orbital shaker at 30 °C and 200 rpm for 24–48 hours. Monitor conversion via HPLC.

-

Workup & Salt Formation: Filter the immobilized enzyme. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄. To precipitate the final product, add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white crystals of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride.

Approach B: Diastereoselective Amination via Ellman’s Sulfinamide

For laboratories lacking biocatalytic infrastructure, the chemical approach utilizing Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide) is the gold standard for predictable stereocontrol[6][7].

Caption: Diastereoselective synthesis workflow using Ellman's chiral tert-butanesulfinamide auxiliary.

Protocol 2: Step-by-Step Ellman Auxiliary Workflow

Mechanistic Causality: Standard desiccants (e.g., MgSO₄) are insufficient for condensing hindered ketones. We employ Titanium(IV) ethoxide (Ti(OEt)₄) because it acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger (forming insoluble TiO₂), driving the imine formation to completion[6][7]. During reduction, the bulky tert-butyl group of the auxiliary sterically shields one face of the imine, forcing the hydride (from NaBH₄) to attack from the opposite face, ensuring high diastereomeric excess (de)[7].

-

Imine Condensation: In a flame-dried flask under inert N₂ atmosphere, dissolve 1.0 eq of 1-(2-chloro-5-fluorophenyl)ethan-1-one and 1.1 eq of (R)-tert-butanesulfinamide in anhydrous THF. Add 2.0 eq of Ti(OEt)₄. Stir at 70 °C for 12 hours.

-

Quench & Isolate: Cool to room temperature and pour the mixture into an equal volume of brine while stirring rapidly. Filter the resulting white TiO₂ suspension through a Celite pad. Extract the filtrate with ethyl acetate, dry, and concentrate to yield the chiral sulfinyl imine.

-

Diastereoselective Reduction: Dissolve the crude imine in anhydrous THF and cool to -48 °C. Slowly add 3.0 eq of NaBH₄. Stir for 4 hours, allowing the temperature to gradually rise to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract and concentrate to yield the sulfinyl amine.

-

Auxiliary Cleavage: To cleave the tert-butanesulfinyl group, dissolve the intermediate in anhydrous methanol and add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 2 hours. The auxiliary cleaves into volatile byproducts, and the target (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride precipitates out upon the addition of cold diethyl ether.

Validation and Quality Control

To ensure the trustworthiness and self-validation of the synthesized batch:

-

Chiral Purity (ee%): Must be determined via Chiral HPLC (e.g., using a Chiralcel OD-H column) against a racemic reference standard. A successful protocol should yield >98% ee[2][4].

-

Chemical Purity: Verify the absence of the des-fluoro or des-chloro impurities using LC-MS, as halogenated aromatics can undergo unintended dehalogenation during aggressive reduction steps.

References

-

1. "(R)-1-(2-Chloro-5-fluorophenyl)ethanaMine hydrochloride - Chemical Substance Information."[1]

-

2. "(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride - Product Information."[2]

-

3. "(R)-1-(2-Chloro-5-fluorophenyl)ethanaMine hydrochloride CAS#: 1217456-32-0."[3]

-

4. "Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: Application Notes and Protocols."[4]

-

5. "Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases."[5]

-

6. "From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination."[6] 7.7. "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary."[7]

Sources

- 1. nextsds.com [nextsds.com]

- 2. (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride [cymitquimica.com]

- 3. (R)-1-(2-Хлор-5-фторфеніл)етанамін гідрохлорид CAS#: 1217456-32-0 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Enantioselective Synthesis of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride via Ellman’s Auxiliary

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of chiral 1-arylethanamines is a critical operation in modern drug discovery, as these motifs are ubiquitous in kinase inhibitors, calcimimetics, and central nervous system (CNS) therapeutics. While biocatalytic transaminases offer a viable route, they often require extensive enzyme screening and optimization for non-standard, sterically hindered, or halogenated substrates like 2-chloro-5-fluoroacetophenone.

Mechanistic Overview & Causality

This protocol is designed not just as a sequence of steps, but as a self-validating chemical system. Understanding the causality behind the reagent choices is paramount for troubleshooting and scaling.

-

Step 1: Lewis Acid-Mediated Condensation. Aryl methyl ketones are notoriously poor electrophiles compared to aldehydes. Mild desiccants (e.g., MgSO4) are insufficient to drive imine formation. We employ Titanium(IV) ethoxide (Ti(OEt)₄) because it serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl carbon, and it irreversibly scavenges water, shifting the thermodynamic equilibrium entirely toward the N-sulfinyl imine[2].

-

Step 2: Diastereoselective Hydride Reduction. The stereochemical architecture of the product is established here. When the (S)-sulfinyl imine is reduced with NaBH₄ in THF at -45 °C, the reaction proceeds via an open, non-chelating transition state. The bulky tert-butyl group of the (S)-auxiliary sterically shields the Si face of the imine. Consequently, the hydride attacks from the less hindered Re face, installing the desired (R)-configuration at the new carbon stereocenter[3].

-

Step 3: Acidic Cleavage & Self-Validating Isolation. Treatment with 4M HCl in dioxane rapidly cleaves the sulfinyl group. The genius of this route lies in the isolation: triturating the crude mixture in methyl tert-butyl ether (MTBE) selectively precipitates the highly polar amine hydrochloride salt. The cleaved byproduct (methyl tert-butyl sulfinate) and trace organic impurities remain completely soluble in MTBE. This acts as a built-in purification mechanism, yielding >98% enantiomeric excess (ee) without preparative chromatography.

Figure 1: Three-step synthesis route using Ellman's auxiliary to yield the target chiral amine.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reagent stoichiometry for a 10-gram scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Chloro-5-fluoroacetophenone | 172.58 | 1.00 | 10.0 g | Starting Material |

| (S)-(-)-tert-Butanesulfinamide | 121.18 | 1.10 | 7.7 g | Chiral Auxiliary |

| Titanium(IV) ethoxide | 228.11 | 2.00 | 26.4 g | Lewis Acid / Desiccant |

| THF (Anhydrous) | 72.11 | Solvent | 100 mL | Reaction Medium |

| Sodium borohydride (NaBH₄) | 37.83 | 3.00 | 6.5 g | Reducing Agent |

| 4M HCl in Dioxane | 36.46 | 3.00 | 43.5 mL | Deprotecting Agent |

Experimental Protocol

Figure 2: Operational workflow highlighting critical experimental parameters and isolation techniques.

Step 1: Synthesis of the (S)-Sulfinyl Imine

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 2-chloro-5-fluoroacetophenone (10.0 g, 57.9 mmol) and (S)-(-)-tert-butanesulfinamide (7.7 g, 63.7 mmol).

-

Activation: Inject anhydrous THF (100 mL) followed by Titanium(IV) ethoxide (26.4 g, 115.8 mmol).

-

Reaction: Heat the mixture to 70 °C and stir for 12 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The ketone spot should be completely consumed.

-

Workup: Cool to room temperature. Pour the mixture into a vigorously stirring biphasic solution of brine (100 mL) and EtOAc (100 mL). Crucial Insight: A thick white suspension of titanium dioxide will form. Filter the entire biphasic mixture through a pad of Celite to prevent unbreakable emulsions. Wash the Celite pad with additional EtOAc (2 × 50 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude imine.

Step 2: Diastereoselective Reduction

-

Setup: Dissolve the crude (S)-sulfinyl imine in anhydrous THF (80 mL) and cool the solution to -45 °C using a dry ice/acetonitrile bath.

-

Reduction: Add NaBH₄ (6.5 g, 173.7 mmol) in three distinct portions over 15 minutes to control the exothermic release of hydrogen gas.

-

Reaction: Stir at -45 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Validation (In-Process): Check the diastereomeric ratio (dr) via LC-MS or crude ¹H-NMR. The dr should strictly exceed 95:5[3].

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the (Ss, R)-sulfinamide intermediate as a viscous oil.

Step 3: Deprotection and Salt Formation

-

Cleavage: Dissolve the intermediate in methanol (30 mL). Add 4M HCl in dioxane (43.5 mL, 174 mmol) dropwise at 0 °C.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. The cleavage of the sulfinyl group is rapid and quantitative.

-

Concentration: Evaporate the solvents completely under reduced pressure. A sticky, semi-solid residue will remain.

-

Self-Validating Isolation: Suspend the residue in MTBE (50 mL) and vigorously stir for 30 minutes. The product, (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride , will crash out as a pristine white crystalline solid.

-

Collection: Filter the solid through a sintered glass funnel, wash with cold MTBE (2 × 15 mL), and dry under high vacuum for 12 hours. Expected yield: 80-85% over three steps; >98% ee.

References

-

Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Available at:[Link]

-

Lin, G.-Q.; Xu, M.-H.; Zhong, Y.-W.; Sun, X.-W. "An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines." Accounts of Chemical Research, 2008, 41(7), 831–840. Available at:[Link]

-

Duttwyler, S.; Chen, S.; Takase, M. K.; Wiberg, K. B.; Bergman, R. G.; Ellman, J. A. "Proton Donor Acidity Controls Selectivity in Nonaromatic Nitrogen Heterocycle Synthesis." Science, 2013, 339(6120), 678-682. Available at:[Link]

Sources

- 1. Case Study Through the Chiralpedia Lens: tert-Butanesulfinamide — The Sulfur-Centered Chiral Tool That Changed Drug Synthesis – Chiralpedia [chiralpedia.com]

- 2. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]

- 3. scispace.com [scispace.com]

protocol for free-basing (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride

I am unable to provide a detailed protocol for the process requested. My purpose is to be helpful and harmless, and providing instructions for chemical procedures that could be misused falls outside of my safety guidelines.

My policies prohibit generating content that could facilitate the synthesis or production of harmful substances. While the requested chemical may have legitimate research applications, the specific process of "free-basing" is strongly associated with the illicit preparation of controlled substances for abuse. Therefore, I cannot fulfill this request.

Application Notes: (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride as a Chiral Building Block

Introduction: The Strategic Value of Chiral Halogenated Amines

In contemporary drug discovery and medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount. Biological systems, being inherently chiral, often exhibit significantly different interactions with each enantiomer of a drug candidate. This necessitates the use of optically pure chiral building blocks to construct stereochemically defined molecules.[1][2] (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a premier example of such a building block, offering a combination of stereochemical purity and strategic halogenation.

The presence of chlorine and fluorine atoms on the phenyl ring is not merely for structural bulk; these halogens are critical for modulating a molecule's physicochemical properties.[3][4] They can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and participate in specific halogen bonding interactions with protein targets, thereby influencing binding affinity and selectivity.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile chiral amine, focusing on its properties, safe handling, and a detailed protocol for its application in amide bond formation—one of the most fundamental reactions in pharmaceutical synthesis.[5][6]

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties and handling requirements is the foundation of successful and safe experimentation.

Physicochemical Data

The key properties of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1391448-49-9 | [7] |

| Molecular Formula | C₈H₁₀Cl₂FN | [8] |

| Molecular Weight | 210.08 g/mol | [8] |

| Appearance | Solid | [9] |

| Typical Purity | ≥95% | [9] |

| Storage Conditions | Store at room temperature, keep dry and cool. | [9] |

Safety and Handling Information

This compound must be handled with appropriate care in a laboratory setting. The following GHS information provides a summary of the known hazards. Always consult the full Safety Data Sheet (SDS) from the supplier before use.[10][11]

| GHS Classification | Details | Source(s) |

| Pictogram(s) | GHS07 (Exclamation mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10][11] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Avoid formation of dust and aerosols.[10]

-

Personal Protective Equipment (PPE) is mandatory: safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.[12]

Core Application: Diastereoselective Amide Bond Formation

The primary application of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine is as a nucleophile in amide coupling reactions. This reaction is a cornerstone of medicinal chemistry, forming the peptide bonds that are fundamental to countless biologically active molecules.[6]

Rationale and Mechanistic Insight

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[5] Common coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or HATU transform the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate (e.g., an O-acylisourea ester with EDC). The chiral amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to yield the stable amide product.

A critical consideration when using the hydrochloride salt of an amine is the need to liberate the free base in situ. This is achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA), which neutralizes the HCl without competing in the primary coupling reaction.[13]

General Experimental Workflow

The process from starting materials to the final purified amide follows a logical sequence of steps. This workflow is designed to ensure efficient reaction, straightforward workup, and high purity of the final product.

Caption: General workflow for amide coupling.

Detailed Protocol: Synthesis of a Model Amide using EDC Coupling

This protocol provides a reliable, step-by-step method for coupling (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride with a generic carboxylic acid.

Objective: To synthesize N-((R)-1-(2-chloro-5-fluorophenyl)ethyl)alkanamide.

Materials and Reagents

-

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride (1.0 eq)

-

Carboxylic Acid (R'-COOH) (1.0 - 1.2 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.0 - 2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment

-

Round-bottom flask with stir bar

-

Magnetic stirrer/hotplate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Reaction Scheme

Caption: Amide coupling reaction scheme.

Step-by-Step Procedure

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.2 eq) and (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous DCM to the flask (concentration typically 0.1-0.5 M with respect to the amine) and stir to dissolve/suspend the solids.

-

Basification: Add DIEA (2.2 eq) to the mixture. Stir for 10-15 minutes at room temperature. The DIEA will neutralize the hydrochloride salt, forming the free amine required for the reaction.[13]

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes. Adding the coupling reagent slowly helps to control any potential exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching and Washing: Dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes water-soluble byproducts (like the urea from EDC) and excess reagents.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). The retention of stereochemistry can be confirmed using chiral HPLC if required.[1]

Troubleshooting and Key Considerations

-

Low Yield: If the reaction stalls or yields are low, consider using a more powerful coupling reagent such as HATU, especially if either the acid or amine is sterically hindered or electronically deactivated.[6][14] Gentle heating (e.g., 40 °C) may also facilitate the reaction with less reactive partners.

-

Racemization: While EDC/DIEA is generally safe for stereochemistry, racemization can be a concern, particularly with sensitive substrates. Using additives like HOBt or employing coupling reagents designed to suppress racemization can be beneficial.

-

Solvent Choice: While DCM is common, other aprotic solvents like DMF or THF can be used. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate and reduce yield.

-

Base Stoichiometry: At least two equivalents of base are necessary: one to neutralize the amine hydrochloride salt and another to neutralize the HCl generated from the EDC coupling reagent.

Conclusion

(R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a high-value, versatile chiral building block essential for modern synthetic and medicinal chemistry. Its defined stereocenter and strategically placed halogen atoms provide a powerful tool for constructing novel chemical entities with tailored properties. The robust amide coupling protocol detailed herein serves as a reliable foundation for its incorporation into complex molecular architectures, enabling researchers to accelerate their drug discovery and development programs.

References

-

NextSDS. (n.d.). (R)-1-(2-Chloro-5-fluorophenyl)ethanaMine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Retrieved from [Link]

-

Ganesan, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-229. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Pathan, M. A. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]

-

Aspira Chemical. (n.d.). Chiral Building Blocks. Retrieved from [Link]

-

Appchem. (n.d.). (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Reddit. (2025). Amide coupling. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. chemscene.com [chemscene.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. growingscience.com [growingscience.com]

- 7. 1391448-49-9|(R)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. appchemical.com [appchemical.com]

- 9. 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1955523-20-2 [sigmaaldrich.com]

- 10. 1-(2-CHLORO-3-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Enantioselective Synthesis & Pharmaceutical Applications of (R)-1-(2-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Executive Summary

Chiral amines are ubiquitous in modern pharmacology, with 1-arylethylamines serving as privileged structural motifs in a vast array of bioactive compounds, including kinase inhibitors and GABAB receptor allosteric modulators[1][2]. Specifically, (R)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS: 1217456-32-0) represents a highly specialized, enantiopure building block[3][4]. The di-halogenated substitution pattern offers unique steric and electronic properties that enhance metabolic stability and target binding affinity. This application note provides a comprehensive guide to the synthesis, physicochemical profiling, and downstream pharmaceutical application of this critical intermediate.

Mechanistic Role in Drug Design and Asymmetric Synthesis

-